molecular formula C13H13BrN2O2 B13876889 Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate

Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate

Cat. No.: B13876889
M. Wt: 309.16 g/mol
InChI Key: BNQFPAOQKXUTGU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyrazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate
  • Ethyl 5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylate
  • Ethyl 5-(3-fluorophenyl)-2-methylpyrazole-3-carboxylate

Uniqueness

Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-5-4-6-10(14)7-9/h4-8H,3H2,1-2H3

InChI Key

BNQFPAOQKXUTGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C2=CC(=CC=C2)Br

Origin of Product

United States

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